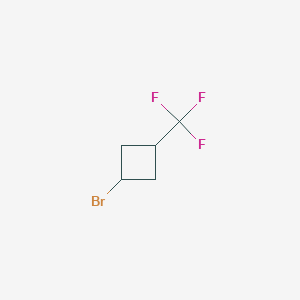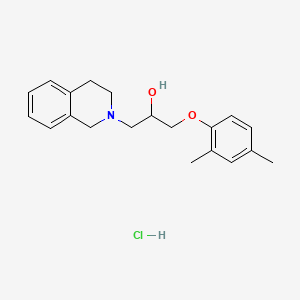
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride is a derivative of the tetrahydroisoquinoline series. While the specific compound is not directly mentioned in the provided papers, the synthesis and characterization of similar compounds provide valuable insights into its chemical nature. These compounds are of interest due to their potential biological activities, including adrenergic blocking and sympatholytic activities .
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives typically involves multiple steps, including acylation, the Bischler-Napieralski reaction, and reduction, followed by salt formation with muriatic acid . For instance, 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was synthesized from 3,4-dimethoxy phenethylamine with an overall yield of 41.1% . Similarly, the synthesis of 1-(aryloxy)-3-(6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ols involved the reaction of 1-(4-chlorobenzylamino)-2-methylpropan-2-ol with concentrated sulfuric acid, followed by a reaction with (aryloxymethyl)oxiranes .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by techniques such as infrared spectroscopy (IR) and proton nuclear magnetic resonance (1H NMR) . The stereochemistry of nitrogen heterocycles is also an important aspect, with studies on isomers of related compounds revealing the influence of configurations on IR spectra . For example, the cis and trans fusion of rings and the orientation of hydroxy and acyloxy groups affect the frequencies of C-O, O-H, and N+-H stretching vibrations .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of tetrahydroisoquinoline derivatives are influenced by the functional groups present and their orientation. The presence of an intramolecular hydrogen bond in certain isomers, such as the 1,2-dimethyl-cis-decahydroquinolin-5-ol with a syn orientation of the amino and hydroxy groups, is determined by the functional state of the amino group . The hydrochloride of the acetate of this alcohol does not form an intramolecular N+-H...O(COCH3) bond, indicating the specificity of these intramolecular interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinoline derivatives are closely related to their molecular structure and the presence of specific functional groups. The intramolecular hydrogen bonding can influence the solubility and stability of these compounds in different environments . The biological activity, such as adrenergic blocking and sympatholytic activities, is also a significant aspect of their chemical properties, as some synthesized compounds or their hydrochlorides have shown moderate activity in these areas .
科学的研究の応用
Synthesis and Biological Activity
- Synthesis Techniques : The synthesis of propan-2-ol derivatives related to 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol has been explored, demonstrating methods for creating new compounds with potential biological activities. For example, derivatives showing moderate adrenergic blocking and sympatholytic activities have been synthesized through the reaction of tetrahydroisoquinoline with aryloxy groups (Aghekyan et al., 2017).
Structural and Conformational Analyses
- Crystal Structure Determination : Studies have reported the crystal structures of propan-1-ol derivatives, providing insight into their conformations and structural characteristics. This information is crucial for understanding how structural features relate to biological activities and chemical properties (Nitek et al., 2020).
Pharmacological Applications
- Analgesic and Anti-Inflammatory Activities : Research into the analgesic and anti-inflammatory activities of hydrochloride derivatives has identified compounds with promising effects. These studies contribute to the development of new therapeutic agents with potential benefits over existing treatments (Yusov et al., 2019).
Antiviral Activity
- Antivirus Mechanisms : Investigations into isoquinoline derivatives have explored their antivirus activity against human respiratory diseases, offering insights into their mechanisms of action. Understanding these mechanisms can help in the design of novel antiviral compounds (Shinkai & Nishimura, 1972).
特性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2,4-dimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.ClH/c1-15-7-8-20(16(2)11-15)23-14-19(22)13-21-10-9-17-5-3-4-6-18(17)12-21;/h3-8,11,19,22H,9-10,12-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTRQSJNROZKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCC3=CC=CC=C3C2)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677312 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

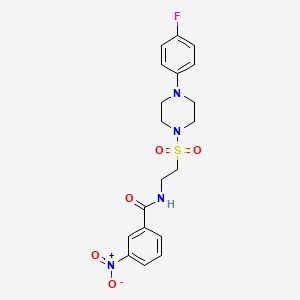
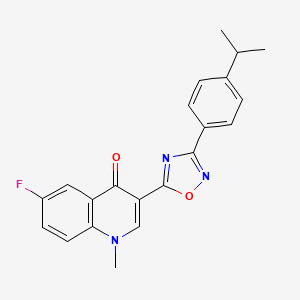
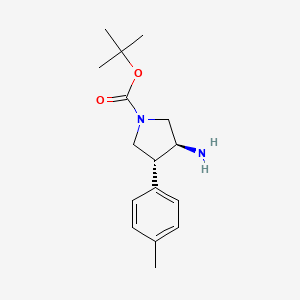
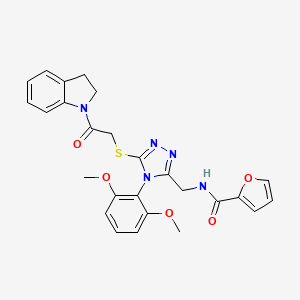
![N-(3-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2547076.png)
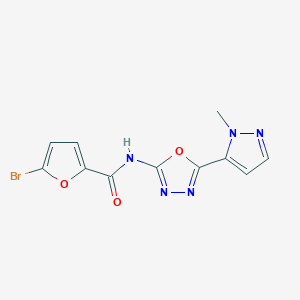
![tert-butyl N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl}carbamate](/img/structure/B2547078.png)

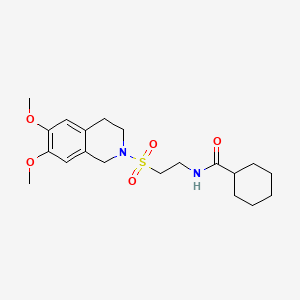

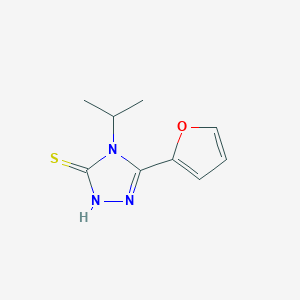
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-butylcyclohexanecarboxamide](/img/structure/B2547086.png)
![5-[(4-Fluorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2547087.png)
